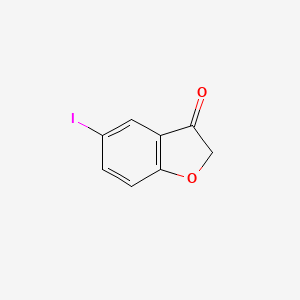

5-Iodo-3(2H)-benzofuranone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHKHXISMMCMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515172 | |

| Record name | 5-Iodo-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60770-51-6 | |

| Record name | 5-Iodo-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Benzofuranone Scaffold and the Strategic Role of Iodine

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Iodo-3(2H)-benzofuranone

The benzofuranone core is a privileged heterocyclic scaffold frequently encountered in natural products and medicinally active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including antibiotic, anti-inflammatory, and anticancer properties.[2] The introduction of a halogen, specifically iodine, at the 5-position of the 3(2H)-benzofuranone ring system creates a molecule of significant interest to researchers in synthetic and medicinal chemistry. 5-Iodo-3(2H)-benzofuranone is not merely another derivative; it is a versatile synthetic intermediate. The carbon-iodine bond serves as a highly effective "synthetic handle" for introducing molecular complexity through modern cross-coupling reactions. This guide provides a detailed exploration of the chemical properties, spectroscopic signature, reactivity, and synthetic potential of this valuable building block.

Molecular Identity and Physicochemical Properties

A clear definition of a chemical entity begins with its fundamental identifiers and physical properties. These data are critical for laboratory handling, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 5-iodo-1-benzofuran-3-one | [] |

| Synonyms | 5-Iodo-3(2H)-benzofuranone | [] |

| CAS Number | 60770-51-6 | [] |

| Molecular Formula | C₈H₅IO₂ | [] |

| Molecular Weight | 260.03 g/mol | Calculated |

| InChI Key | JEHKHXISMMCMEU-UHFFFAOYSA-N | [] |

| Appearance | Solid (predicted) | [4] |

Synthesis of Benzofuran-3(2H)-ones: A General Workflow

The synthesis of the 3(2H)-benzofuranone core is well-established in organic chemistry literature.[5] A common and effective strategy involves the intramolecular cyclization of an α-aryloxycarbonyl compound, which can be prepared from the corresponding phenol. For 5-Iodo-3(2H)-benzofuranone, a logical precursor would be 4-iodophenol.

The following diagram outlines a general, plausible synthetic workflow for accessing this class of compounds.

Caption: General workflow for the synthesis of 5-Iodo-3(2H)-benzofuranone.

Exemplary Synthetic Protocol

The following protocol is a representative procedure based on established methodologies for benzofuranone synthesis.[1]

Step 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate

-

To a stirred solution of 4-iodophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Add ethyl bromoacetate (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude ester.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure ethyl 2-(4-iodophenoxy)acetate.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

Add the purified ethyl 2-(4-iodophenoxy)acetate (1.0 eq) to Polyphosphoric Acid (PPA) (10x by weight) at 60 °C.

-

Increase the temperature to 90-100 °C and stir vigorously for 2-4 hours. The mixture will become a thick paste.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction vessel in an ice bath and carefully quench the reaction by the slow addition of crushed ice and water.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Dry the solid under vacuum. Recrystallization (e.g., from ethanol) can be performed for further purification to yield 5-Iodo-3(2H)-benzofuranone.

Spectroscopic and Analytical Characterization

The structural elucidation of 5-Iodo-3(2H)-benzofuranone relies on a combination of standard spectroscopic techniques. The predicted data below are based on the analysis of its constituent functional groups and data from analogous iodo-benzofuran structures.[6][7]

| Technique | Expected Observations |

| ¹H NMR | δ 7.8-7.9 ppm (d, 1H): Aromatic proton ortho to the iodine. δ 7.6-7.7 ppm (dd, 1H): Aromatic proton meta to the iodine and ortho to the carbonyl group. δ 7.0-7.1 ppm (d, 1H): Aromatic proton ortho to the ether oxygen. δ 4.6-4.7 ppm (s, 2H): Methylene protons (CH₂) adjacent to the carbonyl group. |

| ¹³C NMR | δ ~195-200 ppm: Carbonyl carbon (C=O). δ ~160-165 ppm: Aromatic carbon attached to the ether oxygen. δ ~140-145 ppm: Aromatic carbon ortho to the carbonyl. δ ~130-138 ppm: Aromatic carbons ortho and meta to the iodine. δ ~115-120 ppm: Aromatic carbon ortho to the ether oxygen. δ ~85-90 ppm: Aromatic carbon bearing the iodine atom (C-I). δ ~70-75 ppm: Methylene carbon (CH₂). |

| Infrared (IR) | ~1710-1730 cm⁻¹: Strong, sharp absorption corresponding to the C=O stretch of the five-membered ring ketone.[8] ~1580-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1250-1300 cm⁻¹: C-O stretching of the aryl ether. ~500-600 cm⁻¹: C-I stretching vibration. |

| Mass Spec (MS) | m/z ~260: Molecular ion peak [M]⁺ corresponding to C₈H₅IO₂. Characteristic Fragments: Loss of CO (m/z ~232), and other fragments corresponding to the benzofuran ring system. |

Causality Behind Spectral Data: The chemical shifts in NMR are dictated by the electronic environment. The carbonyl group and ether oxygen strongly influence the adjacent aromatic protons and carbons, causing them to appear at distinct downfield shifts. In IR spectroscopy, the bond strength and atomic masses determine the vibrational frequency, leading to the characteristic strong C=O stretch.[9]

Chemical Reactivity and Synthetic Applications

The true value of 5-Iodo-3(2H)-benzofuranone lies in its dual reactivity, making it a powerful intermediate for building complex molecules.

A. Reactivity at the Carbonyl Group: The methylene protons alpha to the carbonyl group are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for functionalization at the C2 position.

B. Reactivity of the Aryl Iodide: A Gateway to Complexity: The carbon-iodine bond is the most significant functional group for synthetic diversification. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[2]

Caption: Key cross-coupling reactions utilizing 5-Iodo-3(2H)-benzofuranone.

This strategic placement of iodine allows chemists to readily introduce aryl, vinyl, alkynyl, and amino functionalities, thereby accessing a vast chemical space for structure-activity relationship (SAR) studies in drug development programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Iodo-3(2H)-benzofuranone is not widely available, prudent laboratory practice dictates handling it with care based on the data for structurally similar compounds.

-

General Hazards: Like many aromatic iodo-compounds and ketones, it should be considered harmful if swallowed or inhaled.[4] It may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Iodo-3(2H)-benzofuranone is a chemical entity of considerable strategic importance. Its physicochemical properties are defined by the benzofuranone core and the heavy iodine substituent. While its direct synthesis and characterization data are sparse in public literature, its properties can be reliably predicted from established chemical principles and data from related analogs. The true power of this molecule is its role as a versatile synthetic intermediate, where the aryl iodide provides a robust handle for diversification via cross-coupling chemistry. For researchers and scientists in drug development, 5-Iodo-3(2H)-benzofuranone represents a valuable starting point for the efficient construction of complex molecular architectures and the exploration of novel therapeutic agents.

References

- Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. (2020). Royal Society of Chemistry.

- PubChem. (n.d.). 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran.

- Sigma-Aldrich. (n.d.). 5-Iodo-2,3-dihydrobenzofuran. MilliporeSigma.

- Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (n.d.).

- Sigma-Aldrich. (2024).

- Fisher Scientific. (n.d.).

- Procter & Gamble. (2021).

- TCI Chemicals. (2025).

- Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Organic-Chemistry.org.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.).

- Benzofuran synthesis through iodocyclization reactions: recent advances. (2017). MedCrave online.

- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.

- IR Spectroscopic Study of Substances Containing Iodine Adduct. (n.d.). RJPBCS.

- BOC Sciences. (n.d.). 5-Iodo-3(2H)-benzofuranone. BOC Sciences.

- The Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Royal Society of Chemistry.

Sources

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Iodo-2,3-dihydrobenzofuran 132464-84-7 [sigmaaldrich.cn]

- 5. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

- 9. edu.rsc.org [edu.rsc.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

reactivity of 5-Iodo-3(2H)-benzofuranone with nucleophiles

An In-depth Technical Guide to the Reactivity of 5-Iodo-3(2H)-benzofuranone with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 5-iodo-3(2H)-benzofuranone, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The document moves beyond simple protocol listing to deliver an in-depth exploration of the core chemical principles governing its interactions with nucleophiles. The primary focus is on the strategic functionalization of the carbon-iodine bond at the C5 position through modern transition-metal-catalyzed cross-coupling reactions. Additionally, potential reactivities of the benzofuranone core, including ring-opening rearrangements, are discussed. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in complex molecular synthesis.

Introduction: The 5-Iodo-3(2H)-benzofuranone Scaffold

Benzofuran-3(2H)-one, also known as coumaranone, is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] The introduction of an iodine atom at the C5 position transforms this scaffold into a highly versatile synthetic intermediate.

The reactivity of 5-iodo-3(2H)-benzofuranone is dictated by three primary features:

-

The Carbon-Iodine Bond: The C(sp²)-I bond is the most prominent reactive site, readily participating in a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles.

-

The Lactone Moiety: The carbonyl group and adjacent α-protons at C2 provide sites for classical enolate chemistry and nucleophilic addition, although these are often secondary to the reactivity of the C-I bond.

-

The Benzene Ring: The electron-withdrawing nature of the carbonyl group influences the electronics of the aromatic ring, while the iodo-substituent serves as an exceptional leaving group for coupling reactions.

This guide will primarily focus on the synthetic transformations at the C5 position, which represents the most powerful and widely utilized avenue for molecular diversification.

Foundational Reactivity: Palladium-Catalyzed Cross-Coupling

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and the C-I bond of 5-iodo-3(2H)-benzofuranone is an ideal substrate for these transformations.[2] The general catalytic cycle, which underpins reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, is a cornerstone of modern synthesis.

Causality Behind the Catalytic Cycle: The cycle's efficiency hinges on the ability of palladium to shuttle between its Pd(0) and Pd(II) oxidation states. Bulky, electron-rich phosphine ligands are often essential; they stabilize the Pd(0) state, promote the initial, rate-limiting oxidative addition step, and facilitate the final, product-releasing reductive elimination.[2][3]

Caption: Generalized catalytic cycle for Pd(0)-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron reagent.[4][5] This reaction is fundamental for synthesizing biaryl structures, which are common in pharmaceuticals.

Expertise & Causality: The choice of base is critical.[4] It serves a dual purpose: activating the boronic acid by forming a more nucleophilic "ate" complex and neutralizing the halide byproduct generated in the catalytic cycle. The solvent system, often a mixture of an organic solvent like dioxane or DMF with water, is chosen to solubilize both the organic and inorganic reagents.[6][7][8]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 5-iodo-3(2H)-benzofuranone (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvents (e.g., a 4:1 mixture of Dioxane/Water or DMF/Water).[6][8]

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Typical Conditions | Role in Reaction |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The core catalytic metal. |

| Ligand | PPh₃, XPhos, SPhos | Stabilizes catalyst, enhances reactivity.[3][7] |

| Boron Reagent | Ar-B(OH)₂, Ar-B(pin) | Source of the aryl nucleophile. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boron reagent, neutralizes HX.[4] |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes organic and inorganic components. |

| Temperature | 80-120 °C | Provides activation energy for the reaction. |

Table 1: Summary of typical parameters for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is one of the most powerful methods for constructing aryl-amine bonds.[9] It allows for the coupling of 5-iodo-3(2H)-benzofuranone with a vast range of primary and secondary amines, amides, and carbamates.[10][11]

Expertise & Causality: The success of this reaction is highly dependent on the choice of ligand and base.[12] Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos, RuPhos) are crucial as they promote the difficult reductive elimination step that forms the C-N bond.[2][9] A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is required to deprotonate the amine, generating the active nucleophile without competing in the reaction.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Inert Atmosphere Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) to a Schlenk tube.[6]

-

Reagent Addition: Add 5-iodo-3(2H)-benzofuranone (1.0 eq) and the amine nucleophile (1.2 eq).

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C5 position, providing access to aryl-alkyne structures that are valuable precursors for further transformations.[13]

Expertise & Causality: This reaction uniquely employs a dual-catalyst system.[13] A palladium complex (e.g., PdCl₂(PPh₃)₂) activates the aryl iodide via oxidative addition. A copper(I) salt, typically CuI, acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate.[14] This intermediate then undergoes transmetalation with the palladium complex, leading to the final product. A base, usually an amine like Et₃N or diisopropylamine, is required to deprotonate the alkyne and neutralize the HI byproduct.[6]

Caption: Simplified dual catalytic cycle in the Sonogashira coupling reaction.

Protocol 3: General Procedure for Sonogashira Coupling

-

Inert Atmosphere Setup: To a Schlenk flask, add 5-iodo-3(2H)-benzofuranone (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (CuI, 4 mol%).[6]

-

Solvent and Reagents: Evacuate and backfill with argon three times. Add a degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 eq) and a suitable base (e.g., Et₃N, 2.0 eq).[6]

-

Reaction: Stir the mixture at room temperature to 60 °C for 6-12 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Alternative Pathways: Copper-Catalyzed Ullmann Coupling

While palladium catalysis is dominant, copper-catalyzed Ullmann-type reactions offer a valuable, often more economical, alternative for forming C-N, C-O, and C-S bonds.[15] The "classic" Ullmann reaction required harsh conditions and stoichiometric copper, but modern modifications use catalytic copper with various ligands, enabling the reaction under milder conditions.[16][17]

Expertise & Causality: The Ullmann reaction is particularly useful for coupling with nucleophiles that may be challenging in palladium systems. For example, forming C-O bonds (diaryl ethers) is a hallmark of the Ullmann condensation.[18] The mechanism is thought to involve a Cu(I) active species, which undergoes oxidative addition with the aryl iodide to form a Cu(III) intermediate, followed by reductive elimination.[15][17] The choice of ligand (e.g., diamines, amino acids) is crucial for stabilizing the copper catalyst and facilitating the coupling.[16]

| Reaction | Nucleophile | Product Bond | Catalyst System |

| Suzuki-Miyaura | Boronic Acids/Esters | C-C | Pd(0) |

| Buchwald-Hartwig | Amines, Amides | C-N | Pd(0) + Ligand |

| Sonogashira | Terminal Alkynes | C-C (alkynyl) | Pd(0) + Cu(I) |

| Ullmann | Amines, Phenols, Thiols | C-N, C-O, C-S | Cu(I) + Ligand |

Table 2: Comparison of major cross-coupling strategies for 5-iodo-3(2H)-benzofuranone.

Reactivity of the Benzofuranone Core: A Note on Ring Rearrangement

While the C-I bond is the primary site for controlled, catalytic reactions, the benzofuranone ring itself can react with strong nucleophiles, particularly under forcing conditions. Research on the analogous 3-iodochromone system has shown that reaction with electron-rich secondary amines can lead to a fascinating ring-contraction, yielding 2-aminomethylene-3(2H)-benzofuranones.[19]

This reaction is proposed to proceed via an initial Michael-type addition of the amine, followed by cleavage of the pyranone ring and subsequent rearrangement.[19] While not directly documented for 5-iodo-3(2H)-benzofuranone, this precedent serves as a critical insight for the practicing scientist. It suggests that when using highly nucleophilic amines (especially in the absence of a palladium catalyst or under thermal conditions), one must be vigilant for potential side products arising from attack on the heterocyclic core rather than the desired C-N coupling at the C5 position.

Caption: A self-validating workflow for cross-coupling experiments.

Conclusion and Future Outlook

5-Iodo-3(2H)-benzofuranone is a powerful and versatile building block, whose reactivity is dominated by the C-I bond at the C5 position. Mastery of palladium and copper-catalyzed cross-coupling reactions provides a reliable and modular platform for the synthesis of a diverse library of substituted benzofuranones. An understanding of the underlying mechanisms, the specific role of each reagent, and potential alternative reaction pathways is essential for troubleshooting and innovation. As the demand for novel, complex heterocyclic molecules in drug discovery and materials science continues to grow, the strategic application of the principles outlined in this guide will enable chemists to unlock the full synthetic potential of this valuable scaffold.

References

-

Synthesis of 3-iodobenzofurans 9{1–24} | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. National Institutes of Health. Available at: [Link]

-

Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. Organic-Chemistry.org. Available at: [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic-Chemistry.org. Available at: [Link]

-

Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Sci-Hub. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Semantic Scholar. Available at: [Link]

-

Synthetic methods of benzofuran‐3(2H)‐ones. ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Flow Chemistry: Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. PubMed. Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. Available at: [Link]

-

Synthesis of spiroannulated 3-benzofuranones 2 and 3. ResearchGate. Available at: [Link]

-

5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. National Institutes of Health. Available at: [Link]

-

REACTION OF 3-IODOCHROMONE WITH NUCLEOPHILES 3. FORMATION OF 2-AMINOMETHYLENE-3(2H)-BENZOFURANONES BY THE REACTION WITH SECONDAR. Semantic Scholar. Available at: [Link]

-

Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. Available at: [Link]

-

The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

-

(A) Pd(II)-catalyzed α,α-disubstituted benzofuran-2-ones 31 using... ResearchGate. Available at: [Link]

-

Accessing Ester-Substituted Benzofurans via Palladium Cascade Reaction of Alkyne-Tethered Aryl Iodides. ResearchGate. Available at: [Link]

-

Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]

-

Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate. Available at: [Link]

-

2-(4-Fluorophenyl)-5-iodo-3-isopropylsulfinyl-1-benzofuran. National Institutes of Health. Available at: [Link]

-

Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. SciELO Brasil. Available at: [Link]

-

A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions. ResearchGate. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKAT USA. Available at: [Link]

-

The Mechanism of the Modified Ullmann Reaction. ResearchGate. Available at: [Link]

-

2-(4-Fluorophenyl)-5-iodo-3-methylsulfinyl-1-benzofuran. National Institutes of Health. Available at: [Link]

-

5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran. PubChem. Available at: [Link]

-

2-(4-Fluorophenyl)-5-iodo-3-phenylsulfinyl-1-benzofuran. National Institutes of Health. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 8. scielo.br [scielo.br]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spuvvn.edu [spuvvn.edu]

- 14. rsc.org [rsc.org]

- 15. Ullmann Reaction [organic-chemistry.org]

- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. arkat-usa.org [arkat-usa.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 5-Iodo-3(2H)-benzofuranone (CAS Number 60770-51-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular scaffolds with therapeutic potential. Within this dynamic field, heterocyclic compounds, particularly those containing the benzofuranone core, have garnered significant attention due to their diverse biological activities. This technical guide focuses on a specific, yet promising, member of this family: 5-Iodo-3(2H)-benzofuranone (CAS Number 60770-51-6). The introduction of an iodine atom at the 5-position of the benzofuranone scaffold presents unique opportunities for modulating physicochemical properties and exploring novel biological interactions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the known physical and chemical properties, safety considerations, and potential therapeutic applications of this intriguing molecule. By synthesizing available data and highlighting areas for future investigation, this guide aims to empower researchers to unlock the full potential of 5-Iodo-3(2H)-benzofuranone in the development of next-generation therapeutics.

Molecular Identity and Physicochemical Properties

5-Iodo-3(2H)-benzofuranone is a halogenated derivative of the benzofuranone heterocyclic system. The presence of the iodine atom is expected to significantly influence its lipophilicity, metabolic stability, and potential for halogen bonding interactions with biological targets.

Table 1: Core Molecular and Physical Properties of 5-Iodo-3(2H)-benzofuranone

| Property | Value | Source |

| CAS Number | 60770-51-6 | N/A |

| Molecular Formula | C₈H₅IO₂ | N/A |

| Molecular Weight | 260.03 g/mol | N/A |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Melting Point | No experimental data available. For comparison, the related compound 5-Hydroxy-2(3H)-benzofuranone has a melting point of 192-194 °C. | N/A |

| Boiling Point | No experimental data available. The isomer 7-Iodo-3(2H)-benzofuranone has a predicted boiling point of 342.928 °C at 760 mmHg. | [1] |

| Density | No experimental data available. The isomer 7-Iodo-3(2H)-benzofuranone has a predicted density of 2.029 g/cm³. | [1] |

| Solubility | No experimental data available. Expected to be soluble in organic solvents like DMSO and DMF. | N/A |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Light sensitive. Air sensitive. | [2] |

Spectroscopic Characterization

While specific spectra for 5-Iodo-3(2H)-benzofuranone are not widely published, data from related iodo-benzofuranone derivatives can provide insights into the expected spectral features.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with splitting patterns influenced by the substitution on the benzene ring. The methylene protons of the furanone ring will likely appear as a singlet or a set of doublets in the upfield region.

-

¹³C NMR: The carbonyl carbon will be the most downfield signal (typically δ 170-180 ppm). The carbon atom attached to the iodine will show a characteristic upfield shift compared to its non-iodinated counterpart.

-

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1700-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 260. The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be a key feature in identifying the compound. Fragmentation patterns will likely involve the loss of CO and iodine.

Synthesis and Chemical Reactivity

The synthesis of 5-Iodo-3(2H)-benzofuranone can be approached through several synthetic strategies, primarily involving the construction of the benzofuranone core followed by or preceded by iodination.

General Synthetic Approaches

A common method for the synthesis of the 3(2H)-benzofuranone scaffold involves the intramolecular cyclization of α-phenoxycarbonyl compounds. For the specific synthesis of the 5-iodo derivative, two main strategies can be envisioned:

-

Iodination of a pre-formed benzofuranone: This involves the synthesis of a suitable benzofuranone precursor, followed by electrophilic iodination at the 5-position of the aromatic ring.

-

Cyclization of an iodinated precursor: This strategy starts with an appropriately substituted and iodinated phenol derivative which is then elaborated to form the furanone ring.

Iodocyclization Reactions

A particularly elegant and efficient method for the synthesis of iodinated benzofurans and related heterocycles is through iodocyclization reactions.[3][4][5] These reactions typically involve the treatment of a functionalized alkyne with an iodine source, leading to the formation of the heterocyclic ring with concomitant incorporation of an iodine atom. This methodology offers a direct route to 3-iodobenzofuran derivatives and could potentially be adapted for the synthesis of 5-Iodo-3(2H)-benzofuranone.[4]

Figure 1: General synthetic strategies for 5-Iodo-3(2H)-benzofuranone.

Safety and Handling

Table 2: General Safety Recommendations

| Hazard | Precautionary Measures |

| Toxicity | Potentially harmful if swallowed or in contact with skin. May cause skin irritation.[2] |

| Inhalation | Avoid breathing dust, fumes, gas, mist, vapors, or spray. |

| Eye Contact | May cause eye irritation. Wear appropriate protective eyeglasses or chemical safety goggles. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, protective clothing, and eye/face protection. |

| Handling | Handle in a well-ventilated area. Wash thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry place. Keep away from light and air.[2] |

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling 5-Iodo-3(2H)-benzofuranone.

Potential Applications in Drug Development

The benzofuranone scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of an iodine atom can further enhance these properties.

Antimicrobial and Antiparasitic Activity

Benzofuranone derivatives have shown promising activity against various pathogens. Notably, a study on (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives demonstrated that a 5-iodo-substituted analog exhibited the highest antiplasmodial activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum, the parasite responsible for malaria.[6] This finding strongly suggests that the 5-iodo substitution is beneficial for antimalarial potency and warrants further investigation of 5-Iodo-3(2H)-benzofuranone and its derivatives as potential antiparasitic agents.

Anti-inflammatory and Anticancer Potential

The benzofuranone core is also associated with anti-inflammatory and anticancer properties. While direct studies on 5-Iodo-3(2H)-benzofuranone are lacking, related benzofuranone derivatives have been evaluated for these activities. For instance, certain 3-arylbenzofuranone derivatives have been investigated as potential anti-Alzheimer's disease agents due to their antioxidant and cholinesterase inhibitory activities.[7][8] The unique electronic and steric properties conferred by the iodine atom in 5-Iodo-3(2H)-benzofuranone could lead to novel interactions with biological targets relevant to inflammation and cancer.

Figure 2: Potential biological activities of the benzofuranone scaffold.

Experimental Protocols

While specific, validated protocols for 5-Iodo-3(2H)-benzofuranone are not available in the literature, the following general procedures for the synthesis and characterization of related compounds can be adapted.

General Procedure for Synthesis via Iodocyclization

This protocol is adapted from general methods for the synthesis of iodinated benzofurans.[3][4]

Materials:

-

Appropriate 2-alkynylphenol precursor

-

Iodinating agent (e.g., N-iodosuccinimide (NIS), I₂)

-

Solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN))

-

Base (if required, e.g., NaHCO₃)

Procedure:

-

Dissolve the 2-alkynylphenol precursor in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the iodinating agent portion-wise to the solution at room temperature or a specified temperature.

-

If required, add a base to neutralize any acid formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate solution to remove excess iodine).

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Characterization Workflow

Figure 3: A typical workflow for the characterization of synthesized 5-Iodo-3(2H)-benzofuranone.

Future Directions and Conclusion

5-Iodo-3(2H)-benzofuranone represents a molecule of significant interest for further exploration in the field of drug discovery. The preliminary evidence of enhanced antiplasmodial activity in a related 5-iodo-benzofuranone derivative underscores the potential of this specific substitution pattern.

Key areas for future research include:

-

Definitive determination of physical properties: Experimental validation of melting point, boiling point, solubility, and other physicochemical parameters is crucial for its application in drug development.

-

Development of optimized and scalable synthetic routes: Efficient and high-yielding synthetic methods are needed to facilitate further biological evaluation.

-

Comprehensive biological screening: A broad-based screening of 5-Iodo-3(2H)-benzofuranone against a panel of targets, including parasitic, microbial, cancer, and inflammatory models, is warranted.

-

Structure-Activity Relationship (SAR) studies: Systematic modification of the 5-Iodo-3(2H)-benzofuranone scaffold will provide valuable insights into the key structural features required for biological activity.

-

Mechanistic studies: Elucidation of the mechanism of action for any observed biological activities will be critical for its advancement as a potential drug candidate.

References

-

Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran | C9H8I2O | CID 11760832. (n.d.). PubChem. Retrieved from [Link]

-

Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (n.d.). PMC. Retrieved from [Link]

-

2-(4-Fluorophenyl)-5-iodo-3-isopropylsulfinyl-1-benzofuran. (n.d.). PMC. Retrieved from [Link]

-

2-(4-Fluorophenyl)-5-iodo-3-isopropylsulfonyl-1-benzofuran. (n.d.). NIH. Retrieved from [Link]

-

Benzofuran synthesis through iodocyclization reactions: recent advances. (2017). MedCrave online. Retrieved from [Link]

-

3a-iodo-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran | C8H13IO. (n.d.). PubChem. Retrieved from [Link]

-

4-Iodo-3-Benzofuranone [1199783-16-8]. (n.d.). Chemsigma. Retrieved from [Link]

-

2-(4-Fluorophenyl)-5-iodo-3-phenylsulfinyl-1-benzofuran. (n.d.). PMC. Retrieved from [Link]

-

5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. (n.d.). NIH. Retrieved from [Link]

-

Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. (n.d.). PubMed. Retrieved from [Link]

-

Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. (2017). ResearchGate. Retrieved from [Link]

-

Benzofuranquinones as inhibitors of indoleamine 2,3-dioxygenase (IDO). Synthesis and biological evaluation. (2014). PubMed. Retrieved from [Link]

-

Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (n.d.). PMC. Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH. Retrieved from [Link]

-

Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. (n.d.). PubMed Central. Retrieved from [Link]

-

Benzofuran synthesis through iodocyclization reactions: recent advances. (2017). MedCrave online. Retrieved from [Link]

-

5-iodo-1-benzofuran (C8H5IO). (n.d.). PubChemLite. Retrieved from [Link]

-

7-Iodo-3(2H)-benzofuranone. (n.d.). LookChem. Retrieved from [Link]

-

Gas chromatography-mass spectrometer spectra of 2(4H)-benzofuranone,... (n.d.). ResearchGate. Retrieved from [Link]

-

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro. (2018). Synerzine. Retrieved from [Link]

-

Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 7-Iodo-3(2H)-benzofuranone|lookchem [lookchem.com]

- 2. fishersci.com [fishersci.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]

- 6. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic iodination of 3(2H)-benzofuranone

An In-Depth Technical Guide to the Electrophilic Iodination of 3(2H)-Benzofuranone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of an iodine atom at the C-2 position of the 3(2H)-benzofuranone scaffold yields a versatile intermediate, 2-iodo-3(2H)-benzofuranone, which is valuable for further functionalization in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core principles and methodologies for achieving this transformation via electrophilic iodination. We will delve into the reaction mechanisms, explore various iodinating systems, discuss the critical aspect of regioselectivity, and provide detailed experimental protocols. This document is intended to serve as a practical resource for scientists engaged in the synthesis and derivatization of benzofuranone-based compounds.

Introduction: The Significance of 3(2H)-Benzofuranone and its Iodinated Analogs

3(2H)-Benzofuranone, also known as 2-coumaranone, is a heterocyclic motif present in a variety of natural products and pharmacologically active molecules.[1][2] Its lactone core is a key building block for synthesizing compounds with diverse biological activities. The targeted introduction of a halogen, specifically iodine, at the α-position to the carbonyl group (the C-2 position) dramatically enhances the synthetic utility of the scaffold.

The carbon-iodine bond is relatively weak, making the 2-iodo derivative an excellent substrate for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), nucleophilic substitutions, and other carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the introduction of diverse molecular fragments, a crucial strategy in drug discovery and the development of novel organic materials.

This guide focuses on the electrophilic pathway for this iodination, a process governed by the inherent reactivity of the ketone functionality.

The Core Mechanism: Acid-Catalyzed Enolization

The electrophilic α-halogenation of a ketone is a classic transformation in organic chemistry that proceeds through an enol or enolate intermediate.[3][4] For the selective mono-iodination of 3(2H)-benzofuranone, acid-catalyzed conditions are strongly preferred. Base-catalyzed halogenation often leads to multiple halogenations because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, making the mono-halogenated product more reactive than the starting material.[3][5]

The acid-catalyzed mechanism ensures controlled mono-iodination and is the cornerstone of the protocols described herein. The process can be broken down into three fundamental steps:

-

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Tautomerization to the Enol: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon (C-2), leading to the formation of the critical enol intermediate. This step is typically the rate-determining step of the overall reaction.[6]

-

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic iodine source (e.g., I₂ or a polarized I-X species).

-

Deprotonation: The resulting protonated α-iodo ketone is deprotonated to yield the final product and regenerate the acid catalyst.[7]

The entire process is a substitution of an α-hydrogen for an iodine atom, driven by the formation of the nucleophilic enol intermediate.[5]

Mechanistic Diagram

Caption: Acid-catalyzed .

Regioselectivity: Targeting the C-2 Position

The structure of 3(2H)-benzofuranone presents two potential sites for electrophilic substitution: the α-carbon (C-2) and the activated aromatic ring. However, under the conditions for α-halogenation of a ketone, iodination occurs exclusively at the C-2 position.

The formation of the enol intermediate under acidic conditions is favored over aromatic substitution. The enol is a highly reactive nucleophile, far more so than the benzene ring, and it will readily react with the electrophilic iodine present in the reaction mixture. While direct iodination of the aromatic ring is possible, it typically requires different conditions, often involving stronger electrophiles or specific catalysts for aromatic C-H activation. Therefore, the methods described in this guide are highly regioselective for the desired 2-iodo-3(2H)-benzofuranone.

Iodinating Reagents and Protocols

Several reagent systems can be employed for the . The choice of reagent depends on factors such as cost, availability, reaction conditions, and safety.

Molecular Iodine (I₂) with an Acid Catalyst

This is the most classical method. Molecular iodine itself is not highly electrophilic, but in the presence of an acid, the reaction is driven by the formation of the enol. Often, an oxidizing agent is used to convert the HI byproduct back to I₂, preventing the reverse reaction and driving the equilibrium towards the product.

Typical Conditions:

-

Iodine Source: I₂

-

Catalyst: Acetic acid (often as the solvent), H₂SO₄ (catalytic), or HCl.

-

Solvent: Acetic acid, Dichloromethane (DCM), or Chloroform.

-

Temperature: Room temperature to gentle heating (40-60 °C).

N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a convenient and highly effective electrophilic iodinating agent.[3][4] It is a solid, making it easier to handle than I₂, and the succinimide byproduct is generally easy to remove during workup. The electrophilicity of the iodine atom in NIS is often enhanced by the addition of a catalytic amount of a strong acid.[4]

Typical Conditions:

-

Iodine Source: N-Iodosuccinimide (NIS)

-

Catalyst: Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TsOH).

-

Solvent: Acetonitrile (ACN), Dichloromethane (DCM).

-

Temperature: Room temperature.

Iodine Monochloride (ICl)

Iodine monochloride is a highly polarized interhalogen compound that acts as a potent source of electrophilic iodine (I⁺). It is very reactive and can achieve iodination rapidly, often at low temperatures. However, it is corrosive and moisture-sensitive, requiring careful handling.

Typical Conditions:

-

Iodine Source: Iodine Monochloride (ICl)

-

Solvent: Dichloromethane (DCM), Chloroform, Acetic Acid.

-

Temperature: 0 °C to room temperature.

Data Summary: Comparison of Iodination Protocols

| Method | Iodine Source | Catalyst/Activator | Typical Solvent | Temperature | Pros | Cons |

| A | Molecular Iodine (I₂) | Acetic Acid / H₂SO₄ | Acetic Acid, DCM | RT - 60°C | Low cost, readily available reagents. | Reversible reaction, may require an oxidant. |

| B | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | ACN, DCM | Room Temp. | Easy to handle solid, clean reaction.[4][6] | Higher cost than I₂. |

| C | Iodine Monochloride (ICl) | None required | DCM, CHCl₃ | 0°C - Room Temp. | Highly reactive, fast reaction times. | Corrosive, moisture-sensitive. |

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methods for the α-iodination of ketones.[6] Optimization may be required for specific applications.

Protocol A: Iodination using I₂ and Acetic Acid

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3(2H)-benzofuranone (1.0 eq).

-

Reagent Addition: Add glacial acetic acid as the solvent (approx. 0.2 M concentration). Add molecular iodine (1.1 eq).

-

Reaction: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and a reducing agent solution (e.g., 10% aqueous sodium thiosulfate) to quench excess iodine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol B: Iodination using N-Iodosuccinimide (NIS)

-

Setup: To a round-bottom flask with a magnetic stirrer, add 3(2H)-benzofuranone (1.0 eq) and dissolve it in acetonitrile (ACN) or dichloromethane (DCM) (approx. 0.2 M).

-

Reagent Addition: Add N-Iodosuccinimide (1.1 - 1.2 eq). Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 5-10 mol%).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.

-

Workup: Once the reaction is complete, quench with 10% aqueous sodium thiosulfate solution.

-

Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Experimental Workflow Diagram

Caption: Generalized workflow for the iodination of 3(2H)-benzofuranone.

Safety and Handling Considerations

-

Iodine (I₂): Stains skin and clothing. Use in a well-ventilated fume hood.

-

N-Iodosuccinimide (NIS): Is an irritant. Avoid inhalation of dust and contact with skin.

-

Iodine Monochloride (ICl): Is highly corrosive and reacts with water. Must be handled with extreme care in a dry atmosphere and in a fume hood.

-

Acids (Acetic Acid, TFA, H₂SO₄): Are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Solvents (DCM, ACN): Are volatile and may be toxic. Handle only in a well-ventilated fume hood.

Conclusion

The at the C-2 position is a crucial transformation for accessing a key synthetic intermediate. The acid-catalyzed mechanism, proceeding through an enol, provides a reliable and regioselective route to the desired 2-iodo product. Reagents such as molecular iodine with an acid catalyst or N-Iodosuccinimide offer effective and practical solutions for laboratory synthesis. The resulting 2-iodo-3(2H)-benzofuranone is primed for a multitude of subsequent reactions, opening avenues for the creation of complex and novel molecules for pharmaceutical and material science applications.

References

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 18.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Iodination of ketones acid/base catalysed mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Coumaranone. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodine monochloride. Retrieved from [Link]

-

ChemistryViews. (2023, January 23). Flexible Synthesis of Benzofuranones. Retrieved from [Link]

Sources

- 1. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 3. Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine [ch.ic.ac.uk]

- 4. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 7. iodination of ketones acid/base catalysed mechanism reacting iodine with ketones propanone reagents reaction conditions organic synthesis [docbrown.info]

A Senior Application Scientist's Guide to the Stability and Storage of 5-Iodo-3(2H)-benzofuranone

Introduction

5-Iodo-3(2H)-benzofuranone is a halogenated organic compound featuring a benzofuranone core. This heterocyclic motif is of significant interest in medicinal chemistry and materials science. The presence of an iodine atom at the 5-position introduces unique physicochemical properties, including altered lipophilicity and the potential for further functionalization through cross-coupling reactions. However, the very features that make this molecule valuable—the lactone ring, the ketone functionality, and the carbon-iodine bond—also render it susceptible to specific degradation pathways.

The integrity of any research or development program hinges on the quality of the starting materials. Ensuring the stability of a compound like 5-Iodo-3(2H)-benzofuranone is not merely a matter of following generic storage instructions; it requires a deep, mechanistic understanding of its potential liabilities. This guide provides drug development professionals and researchers with a comprehensive overview of the factors influencing the stability of 5-Iodo-3(2H)-benzofuranone, offering field-proven protocols for its optimal storage, handling, and stability assessment.

Section 1: Physicochemical Profile and Structural Analysis

A foundational understanding of a molecule's physical and chemical properties is paramount to predicting its stability.

Key Properties

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₈H₅IO₂ | Derived from structure |

| Molecular Weight | 260.03 g/mol | Derived from structure |

| Physical Form | Likely a solid at room temperature.[1] | Based on analogous halogenated and benzofuranone compounds. |

| Core Structure | Benzofuranone (also known as Coumaranone).[2] | A bicyclic structure containing a benzene ring fused to a furanone ring. |

| Key Functional Groups | Aromatic Iodide, Lactone (cyclic ester), Ketone, Benzene Ring | Structural analysis |

Chemical Structure

Caption: Chemical structure of 5-Iodo-3(2H)-benzofuranone.

Structural Liabilities: An Expert's Perspective

The stability of 5-Iodo-3(2H)-benzofuranone is dictated by three primary structural features:

-

The Carbon-Iodine (C-I) Bond: Aromatic C-I bonds are the weakest among carbon-halogen bonds. This bond is particularly susceptible to cleavage under photolytic (light-induced) conditions, a process known as photodehalogenation. This is a critical failure point that can lead to the formation of impurities.

-

The Lactone Ring: As a cyclic ester, the lactone is vulnerable to hydrolysis. This reaction is significantly accelerated by the presence of strong acids or, more commonly, strong bases, which can catalyze the cleavage of the ester bond to form the corresponding carboxylate and alcohol.

-

The α-Carbon to the Ketone: The methylene group (at the 2-position) is adjacent to a carbonyl group, making its protons acidic. In the presence of a base, this position can be deprotonated, potentially leading to racemization if a chiral center were present, or other unwanted side reactions and degradation.

Section 2: Degradation Pathways and Influencing Factors

Understanding why a compound degrades is essential for designing effective mitigation strategies. The following factors are the primary drivers of instability for 5-Iodo-3(2H)-benzofuranone.

-

Photodegradation (Light Sensitivity): Exposure to light, particularly in the UV spectrum, can provide sufficient energy to cleave the C-I bond, generating radical species. These radicals are highly reactive and can initiate chain reactions, leading to a complex mixture of degradation products. This is the most probable non-hydrolytic degradation pathway.

-

Hydrolytic Degradation: The lactone ring is susceptible to cleavage in aqueous solutions. The rate of hydrolysis is pH-dependent, being significantly faster under basic conditions (pH > 8) and, to a lesser extent, under strongly acidic conditions (pH < 2).

-

Oxidative Degradation: While the core structure is relatively robust, storage with strong oxidizing agents should be avoided as they can react with the aromatic system or other parts of the molecule.[3][4] Fires involving halogenated solvents can also produce highly toxic gases.[3][5]

-

Thermal Stress: While typically stable at ambient temperatures, prolonged exposure to high heat can accelerate other degradation processes and may eventually lead to decomposition.

Caption: Potential degradation pathways for 5-Iodo-3(2H)-benzofuranone.

Section 3: Gold-Standard Storage and Handling Protocols

To preserve the integrity and purity of 5-Iodo-3(2H)-benzofuranone, the following protocols, derived from both chemical first principles and best practices for halogenated compounds, are recommended.

Recommended Storage Conditions

This table summarizes the optimal conditions for storing the compound in both solid form and in solution.

| Parameter | Solid Compound | In Solution | Rationale |

| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Reduces kinetic rate of all potential degradation reactions. |

| Atmosphere | Tightly sealed container.[4] | Inert gas (Argon or Nitrogen) overlay | Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and oxidation. |

| Light | Amber glass vial or opaque container | Amber glass vial or foil-wrapped container | Prevents light exposure to mitigate the primary risk of photolytic C-I bond cleavage.[6] |

| Container | Tightly sealed, compatible glass vial | Vials with PTFE-lined septa | Ensures an inert storage environment and prevents solvent evaporation or moisture ingress. |

| Location | Cool, dry, well-ventilated area.[3] | Locked and secure freezer | General safety and stability. Store away from incompatible materials.[5] |

Incompatible Materials

To prevent accidental degradation or hazardous reactions, 5-Iodo-3(2H)-benzofuranone must be segregated from the following chemical classes:

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates).[5][7]

-

Strong Bases: (e.g., sodium hydroxide, potassium hydroxide).

-

Strong Acids: (e.g., nitric acid, sulfuric acid).

-

Alkali Metals: (e.g., sodium, potassium).[5]

Safe Handling Workflow

-

Preparation: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Dispensing: Handle the solid in a controlled environment, such as a fume hood. For weighing small quantities, use an enclosure to minimize dust inhalation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

-

Solution Preparation: To prepare solutions for long-term storage, use a dry, peroxide-free solvent (if applicable) and degas the solvent with an inert gas (argon or nitrogen) prior to use. Add the solvent to the pre-weighed solid via syringe.

-

Storage: After dispensing, flush the headspace of the solid's container with an inert gas before sealing tightly. For solutions, ensure the vial is sealed with a PTFE-lined cap and store under the conditions outlined in Table 3.1.

Section 4: Protocol for Stability and Purity Assessment

A robust testing protocol is a self-validating system that ensures the compound's integrity over time. A forced degradation study is the industry-standard approach to identify potential degradation products and establish a stability-indicating analytical method.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol: HPLC Method for Stability Assessment

This protocol outlines the development of a High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its potential degradation products.

-

Objective: To establish a stability-indicating HPLC method capable of resolving 5-Iodo-3(2H)-benzofuranone from all process impurities and degradation products.

-

Instrumentation & Columns:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

-

Mobile Phase & Gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a linear gradient (e.g., 30% B to 95% B over 20 minutes) to screen for impurities. Optimize based on the results of the forced degradation study.

-

-

Procedure: i. Prepare a 1 mg/mL stock solution of 5-Iodo-3(2H)-benzofuranone in a suitable solvent (e.g., acetonitrile). ii. Execute the forced degradation study as described in the workflow (Section 4.1). iii. Inject the "time zero" (unstressed) sample to determine the retention time and peak shape of the parent compound. iv. Inject each of the stressed samples. v. Analyze the chromatograms. The goal is to achieve baseline separation (>1.5) between the parent peak and any new peaks that appear (degradants). vi. Use a DAD to check for peak purity. The UV spectrum should be consistent across the entire peak for the parent compound in the unstressed sample. vii. Couple the HPLC to a Mass Spectrometer (MS) to obtain mass-to-charge (m/z) data for the degradant peaks, aiding in their identification. For example, a peak with a mass corresponding to the loss of iodine would confirm photodehalogenation.

Conclusion

The chemical integrity of 5-Iodo-3(2H)-benzofuranone is contingent upon a proactive stability and storage strategy. The primary vulnerabilities of this molecule are photolytic cleavage of the carbon-iodine bond and base-catalyzed hydrolysis of the lactone ring. By implementing the protocols outlined in this guide—specifically, storing the compound under refrigerated, dark, and inert conditions, segregating it from incompatible materials, and verifying its purity with a robust analytical method—researchers and developers can ensure its reliability for scientific applications. Adherence to these principles will safeguard the quality of experimental data and the success of drug development programs.

References

- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.

- New York State Department of Health. (2016).

- MIT Department of Chemical Engineering. (2009). Lab Safety. MIT.

- University of St Andrews.

- Sigma-Aldrich. (2024).

- Sigma-Aldrich. 5-Iodo-2,3-dihydrobenzofuran. Sigma-Aldrich.

- PubChem. 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran.

- University of Glasgow. Storage and Segregation of Hazardous Chemicals. University of Glasgow.

- Fisher Scientific. (2023). SAFETY DATA SHEET - Benzofuran. Fisher Scientific.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 2,3-Benzofuran. TCI Chemicals.

- Cheméo. Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8). Cheméo.

Sources

- 1. 5-Iodo-2,3-dihydrobenzofuran 132464-84-7 [sigmaaldrich.com]

- 2. 3(2H)-Benzofuranone (CAS 7169-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 4. fishersci.com [fishersci.com]

- 5. nottingham.ac.uk [nottingham.ac.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. extapps.dec.ny.gov [extapps.dec.ny.gov]

5-Iodo-3(2H)-benzofuranone mechanism of formation

An In-Depth Technical Guide to the Formation Mechanism of 5-Iodo-3(2H)-benzofuranone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3(2H)-benzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a halogen, specifically iodine, at the 5-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making 5-Iodo-3(2H)-benzofuranone a valuable building block in drug discovery. This guide provides an in-depth exploration of the mechanistic pathways leading to the formation of this key intermediate. We will dissect two primary synthetic routes: the direct electrophilic iodination of the pre-formed benzofuranone core and the intramolecular cyclization of an iodinated precursor. By understanding the underlying principles, from the generation of electrophilic iodine to the regiochemical control exerted by substituents, researchers can optimize synthetic strategies and accelerate the development of novel therapeutics.

Section 1: The 3(2H)-Benzofuranone Scaffold: A Foundation for Bioactivity

Significance in Medicinal Chemistry

Benzofuranone derivatives are integral to a wide array of natural products and synthetic pharmaceuticals.[1] Their rigid, planar structure, combined with the presence of a lactone and an aromatic ring, allows for diverse interactions with biological targets. The core is found in compounds with applications ranging from antifungal agents like griseofulvin to potent inhibitors of various enzymes.[1] Strategic functionalization of the benzofuranone ring system is a cornerstone of modern drug design.

Core Synthesis: Intramolecular Cyclization

The construction of the 3(2H)-benzofuranone ring system is most commonly achieved through the intramolecular cyclization of a corresponding phenoxyacetic acid derivative. This transformation is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or trifluoroacetic acid (TFA), which facilitates an intramolecular Friedel-Crafts-type acylation.[2][3]

The generally accepted mechanism involves three key steps:

-

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon and making it a more potent electrophile.

-

Electrophilic Aromatic Substitution: The activated carbonyl is attacked by the electron-rich aromatic ring at the ortho position relative to the ether linkage. This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation and Ring Closure: A base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the aromatic ring, restoring aromaticity and yielding the final 3(2H)-benzofuranone product.

Caption: General mechanism for acid-catalyzed synthesis of the 3(2H)-benzofuranone core.

Section 2: Mechanistic Pathways to 5-Iodo-3(2H)-benzofuranone

The introduction of the iodine atom at the 5-position can be achieved via two distinct strategic approaches. The choice between them often depends on the availability of starting materials, desired yield, and scalability.

Pathway A: Electrophilic Iodination of 3(2H)-Benzofuranone

This route involves the synthesis of the benzofuranone core first, followed by a regioselective electrophilic aromatic substitution to introduce the iodine atom.

Iodination is a classic example of electrophilic aromatic substitution (EAS). Unlike bromination or chlorination, molecular iodine (I₂) is a relatively weak electrophile and typically requires an activating agent or catalyst to react with aromatic rings, even those that are moderately activated.[4][5] The goal of the activator is to generate a more potent electrophilic iodine species, effectively I⁺.

Several reagent systems have been developed to generate the necessary electrophilic iodine. The choice of reagent is critical for achieving high yields and avoiding side reactions.

| Reagent System | Description | Causality |

| I₂ / Oxidizing Agent | Molecular iodine is used in conjunction with an oxidant like nitric acid or iodic acid (HIO₃).[5][6] | The oxidant converts I₂ to a more electrophilic species, preventing the reverse reaction by consuming the iodide byproduct (I⁻). |

| N-Iodosuccinimide (NIS) | A mild and convenient source of electrophilic iodine.[7] | The N-I bond is polarized, making the iodine atom electrophilic. Its reactivity can be enhanced by a Lewis or Brønsted acid catalyst. |

| I₂ / Silver(I) Salts | A combination of molecular iodine and a silver salt, such as silver triflate (AgOTf) or silver sulfate (Ag₂SO₄).[8][9][10] | The soft silver(I) cation coordinates with one of the iodine atoms, polarizing the I-I bond and facilitating the formation of a highly electrophilic "I⁺" equivalent and insoluble silver iodide (AgI). This interaction drives the reaction forward.[9] |

| Iodine Monochloride (ICl) | A pre-formed interhalogen compound.[11][12] | The I-Cl bond is polarized due to the higher electronegativity of chlorine, making the iodine atom electrophilic and a more effective iodinating agent than I₂ alone.[4] |

The substitution pattern in an EAS reaction is governed by the electronic effects of the substituents already present on the aromatic ring. In the 3(2H)-benzofuranone molecule, we must consider the directing effects of both the ether oxygen and the acyl group (the lactone).

-

Ether Oxygen: This is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the ring via resonance.

-

Acyl Group: This is a deactivating group and is meta-directing due to its electron-withdrawing inductive and resonance effects.

In 3(2H)-benzofuranone, the positions ortho and para to the strongly activating ether oxygen are C4, C6, and the carbon involved in the fusion (C7a). The positions meta to the deactivating acyl group are C5 and C7. The position that is para to the activating oxygen (C6) and meta to the deactivating acyl group (C5) are the most likely sites of substitution. The 5-position is para to the ether oxygen, making it highly activated. The combination of the strong para-directing effect of the ether oxygen and the steric accessibility of the 5-position makes it the predominant site for electrophilic substitution.

The mechanism proceeds in two classical EAS steps, using the I₂/AgOTf system as an illustrative example.

Caption: Mechanism of electrophilic iodination at the 5-position of 3(2H)-benzofuranone.

-

Activation and Attack: The silver triflate activates the molecular iodine, creating a potent electrophile. The π-electrons of the benzofuranone's aromatic ring attack the electrophilic iodine atom at the electron-rich 5-position.

-

Formation of Sigma Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation (sigma complex), with the positive charge delocalized over the ring and onto the ether oxygen.

-

Rearomatization: A weak base in the mixture removes the proton from the 5-position, collapsing the C-H bond and restoring the aromatic system, yielding the final 5-iodo product.

Pathway B: Cyclization of an Iodinated Phenolic Precursor

An alternative and equally viable strategy involves iodinating a suitable phenolic precursor first, followed by the formation of the benzofuranone ring.

This pathway begins with the iodination of a phenol derivative. Phenols are highly activated aromatic compounds and readily undergo iodination, often under milder conditions than the benzofuranone itself.[11] The hydroxyl group is a strong ortho, para-director. To achieve the desired 5-iodo substitution in the final product, one must start with a para-iodinated phenol. This can be synthesized and then alkylated with an acetyl group precursor (e.g., using an α-haloacetate) to form 2-(4-iodophenoxy)acetic acid.

With the 2-(4-iodophenoxy)acetic acid in hand, the final step is an intramolecular Friedel-Crafts acylation, identical in mechanism to the general benzofuranone synthesis described in Section 1.2. The reaction is promoted by a strong acid, which activates the carboxylic acid for electrophilic attack at the ortho-position to the ether linkage, closing the five-membered ring.

Caption: Mechanism for the acid-catalyzed cyclization of 2-(4-iodophenoxy)acetic acid.

Section 3: Experimental Protocols and Considerations